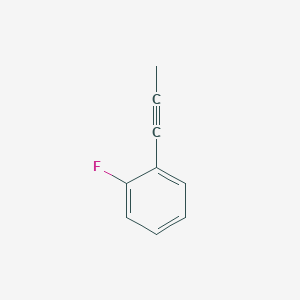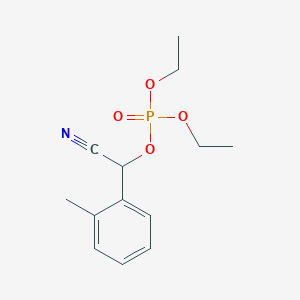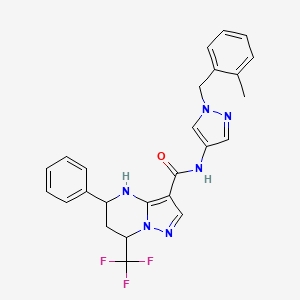
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)-: is a chiral compound belonging to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely recognized for their versatile biological activities and applications in medicinal chemistry . The presence of a chiral center at the 4-position of the pyrrolidinone ring imparts unique stereochemical properties to the compound, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- typically involves the construction of the pyrrolidinone ring followed by the introduction of the phenylmethyl group at the 4-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The stereochemistry at the 4-position can be controlled using chiral catalysts or starting materials .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the desired stereochemistry .
化学反应分析
Types of Reactions: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially converting it to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that favor substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound .
科学研究应用
Chemistry: In chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing chiral catalysts .
Biology: The compound’s biological activity is of interest in the field of biochemistry. It can be used to study enzyme interactions and protein binding due to its specific structural features .
Medicine: In medicinal chemistry, 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific biological pathways .
Industry: Industrially, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes .
作用机制
The mechanism of action of 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Pyrrolidinone: A parent compound with a similar structure but lacking the phenylmethyl group.
Pyrrolone: Another five-membered lactam with different substituents and biological activities.
Uniqueness: 2-Pyrrolidinone, 4-(phenylmethyl)-, (4S)- is unique due to its specific stereochemistry and the presence of the phenylmethyl group. These features contribute to its distinct biological activity and reactivity, setting it apart from other similar compounds .
属性
CAS 编号 |
881404-51-9 |
|---|---|
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC 名称 |
(4S)-4-benzylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChI 键 |
OKESWHAZOJRHIT-JTQLQIEISA-N |
手性 SMILES |
C1[C@@H](CNC1=O)CC2=CC=CC=C2 |
规范 SMILES |
C1C(CNC1=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[Methoxy(methyl)amino]-6-oxohexa-2,4-dien-1-yl acetate](/img/structure/B12615720.png)
![1-Decyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12615727.png)

![1-(2-{[6-(3,5-Dichlorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615732.png)
![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)



![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)



![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
